

Benchmarking the corrosion inhibition efficiency of morpholine derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine-4-carbodithioic acid*

Cat. No.: *B1218479*

[Get Quote](#)

A Comparative Analysis of Morpholine Derivatives as Corrosion Inhibitors

An objective guide for researchers and scientists on the performance and mechanisms of various morpholine-based compounds in mitigating steel corrosion, supported by experimental data and detailed protocols.

Morpholine and its derivatives have emerged as a significant class of corrosion inhibitors, primarily due to their low toxicity and high efficacy in protecting various metals, particularly steel, from corrosive environments. Their protective action is largely attributed to the presence of nitrogen and oxygen atoms in the morpholine ring, which act as adsorption centers on the metal surface, forming a protective film that isolates the metal from the corrosive medium. This guide provides a comparative benchmark of the corrosion inhibition efficiency of several morpholine derivatives, based on recent experimental findings.

Performance Benchmark of Morpholine Derivatives

The corrosion inhibition efficiency of morpholine derivatives is influenced by their molecular structure, the nature of the corrosive environment, and their concentration. The following tables summarize the quantitative performance of different classes of morpholine derivatives based on data from weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) studies.

Morpholine Salts as Volatile Corrosion Inhibitors (VCIs)

A study on five morpholine salt VCIs in a 3.5% NaCl solution demonstrated that the anion plays a crucial role in the inhibition performance. Morpholine carbonate and morpholine benzoate showed significantly higher efficiencies compared to their formate, acetate, and propionate counterparts.

Inhibitor	Concentration	Corrosive Medium	Inhibition Efficiency (%)	Data Source
Morpholine Carbonate	10 g/L	3.5% NaCl	>85	Weight Loss
Morpholine Benzoate	10 g/L	3.5% NaCl	>85	Weight Loss
Morpholine Propionate	10 g/L	3.5% NaCl	<30	Weight Loss
Morpholine Formate	10 g/L	3.5% NaCl	<30	Weight Loss
Morpholine Acetate	10 g/L	3.5% NaCl	<30	Weight Loss

The superior performance of morpholine carbonate and benzoate is attributed to the higher content of nitrogen and oxygen atoms, which facilitate the formation of coordination bonds with iron atoms on the steel surface.

s-Triazine/Anilino-Morpholino Derivatives

Recent research on s-triazine derivatives bearing a morpholine group has shown excellent inhibition properties for steel in acidic solutions.^[1] A comparative study of two such derivatives in 1 M HCl revealed high inhibition efficiencies, with the bromo-substituted compound showing slightly better performance.^[1]

Inhibitor	Concentration	Corrosive Medium	Inhibition Efficiency (%)	Data Source
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine (1)	100 ppm	1 M HCl	97.8	PDP[1]
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2)	80 ppm	1 M HCl	98.5	PDP[1]

These compounds act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process.[1]

Morpholine-Containing Molecular Hybrids

The inhibition efficiency of molecular hybrids containing morpholine along with other active cores like 1,4-naphthoquinone, 7-chloroquinoline, and 1,3,5-triazine has been evaluated on AISI 316 stainless steel in a simulated production water medium.[2][3] The naphthoquinone-containing derivative exhibited the highest efficiency.[2][3]

Inhibitor	Optimal Concentration	Corrosive Medium	Inhibition Efficiency (%)	Data Source
Naphthoquinone-derivative (Compound 1)	100 mg·L ⁻¹	Simulated Production Water	85.67	PDP[3]
Quinoline-derivative (Compound 2)	50 mg·L ⁻¹	Simulated Production Water	76.26	PDP[3]
Triazine-derivative (Compound 3)	30 mg·L ⁻¹	Simulated Production Water	66.65	PDP[3]

These compounds function by forming a protective film on the steel surface.[2][3]

Morpholinyl Mannich Bases

Two novel morpholinyl Mannich bases, 3-morpholino-1-phenylpropan-1-one (MPO) and 3-morpholin-1-phenyl-3-(pyridin-4-yl) propane-1-one (MPPO), were synthesized and evaluated as corrosion inhibitors for N80 steel in a 1.0 M HCl solution.[4] Both compounds exhibited high inhibition efficiencies, which increased with concentration.[4]

Inhibitor	Concentration	Corrosive Medium	Inhibition Efficiency (%)	Data Source
MPO	300 ppm	1.0 M HCl	90.3	EIS[4]
MPPO	300 ppm	1.0 M HCl	91.4	EIS[4]

The presence of multiple active adsorption centers (O, N heteroatoms and conjugated bonds) in these molecules leads to efficient adsorption on the steel surface.[4]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the corrosion inhibition efficiency of morpholine derivatives.

Weight Loss Method

This gravimetric technique is a fundamental method for determining corrosion rates.

- **Specimen Preparation:** Steel coupons (e.g., 20# steel measuring 50 mm × 10 mm × 3 mm) are mechanically polished with a series of waterproof abrasive papers, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is recorded.
- **Immersion Test:** The prepared coupons are immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the inhibitor for a specified period (e.g., 7 days).
- **Corrosion Rate Calculation:** After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanisms of corrosion and inhibition. A standard three-electrode cell is typically used, consisting of a working electrode (the steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).[5]

- **Potentiodynamic Polarization (PDP):**
 - The open-circuit potential (OCP) is first stabilized.[6]
 - The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 5 mV/s).[6]
 - Corrosion potential (E_{corr}) and corrosion current density (i_{corr}) are determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the i_{corr} values with and without the inhibitor.[7]
- **Electrochemical Impedance Spectroscopy (EIS):**
 - EIS measurements are performed at the OCP.[8]

- A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., from 100 kHz to 10 mHz).[8]
- The impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (R_{ct}) and double-layer capacitance (C_{dl}). The inhibition efficiency is calculated from the R_{ct} values.[9]

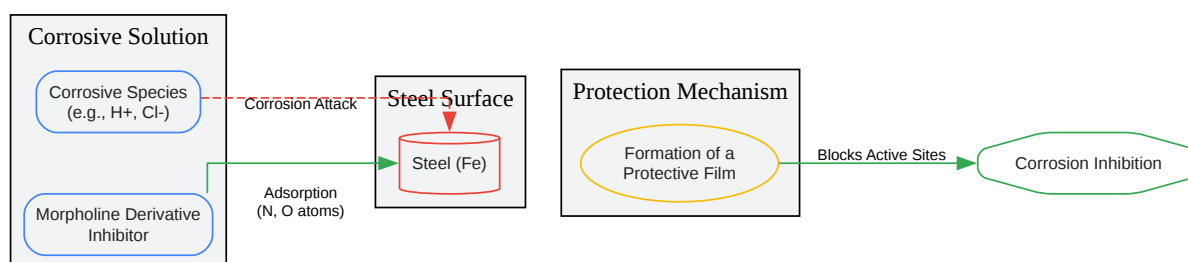
Quantum Chemical Calculations

Theoretical calculations are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency and to elucidate the adsorption mechanism.

- Density Functional Theory (DFT):
 - The geometry of the inhibitor molecule is optimized.
 - Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and electronegativity are calculated.[7][10] These parameters provide insights into the reactivity of the inhibitor molecules and their ability to donate or accept electrons from the metal surface.[7][10]

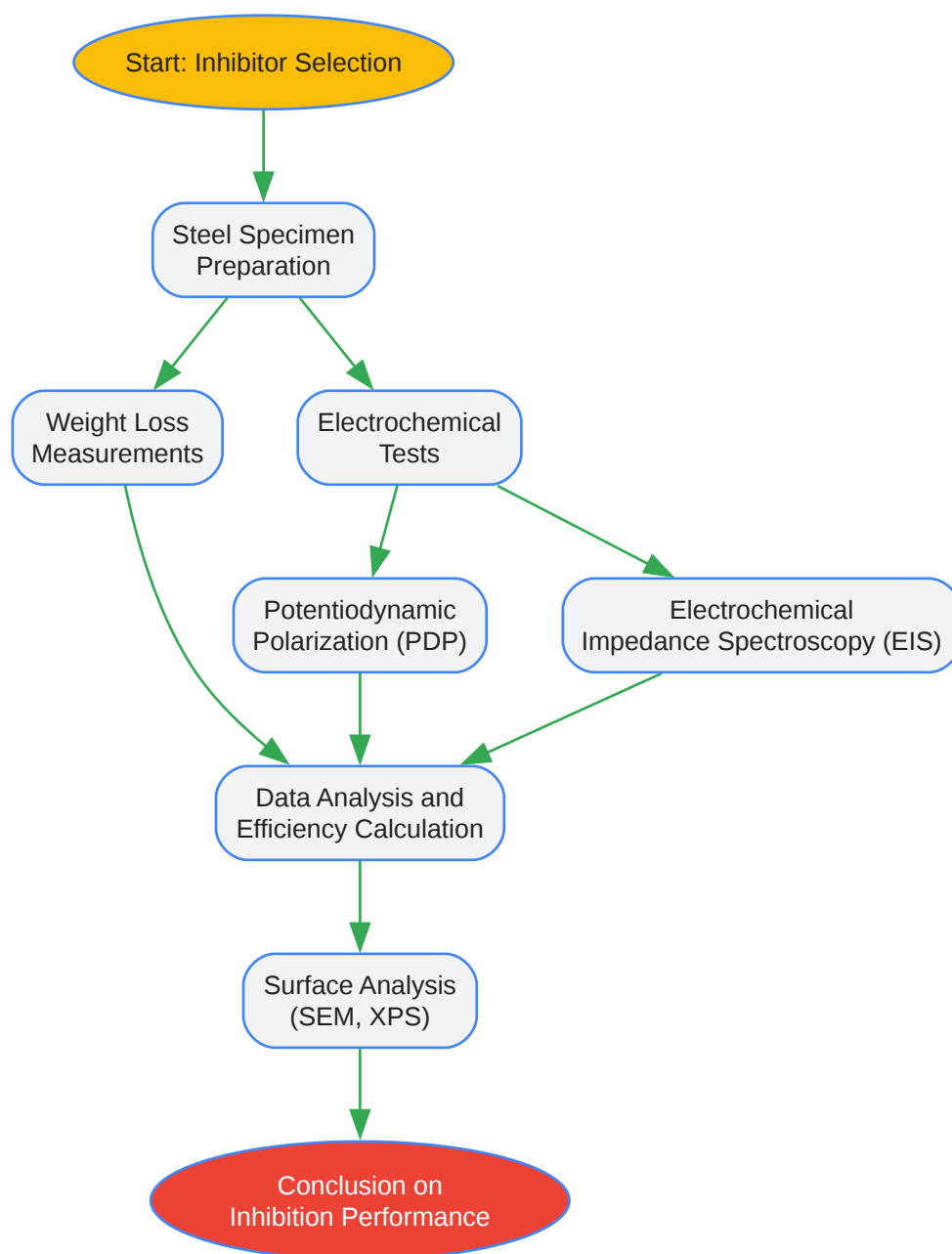
Visualizing Mechanisms and Workflows

The following diagrams illustrate the key processes involved in the corrosion inhibition by morpholine derivatives and the methodologies used for their evaluation.



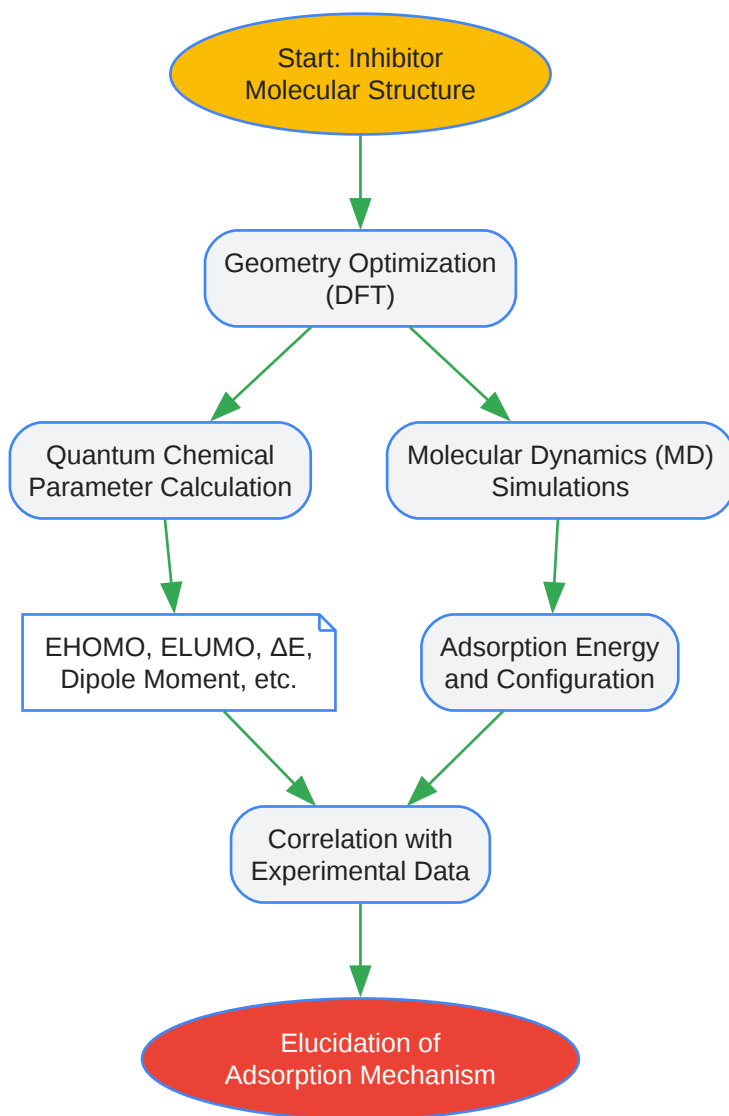
[Click to download full resolution via product page](#)

Caption: General mechanism of corrosion inhibition by morpholine derivatives.



[Click to download full resolution via product page](#)

Caption: Typical experimental workflow for evaluating corrosion inhibitors.



[Click to download full resolution via product page](#)

Caption: Workflow for computational chemistry studies of corrosion inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]
- 3. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 4. chesci.com [chesci.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
- 8. jmaterenvirosci.com [jmaterenvirosci.com]
- 9. researchgate.net [researchgate.net]
- 10. [2412.00951] A Quantum Computing Approach to Simulating Corrosion Inhibition [arxiv.org]
- To cite this document: BenchChem. [Benchmarking the corrosion inhibition efficiency of morpholine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218479#benchmarking-the-corrosion-inhibition-efficiency-of-morpholine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com